Cas no 1805398-10-0 (Ethyl 2-bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetate)

Ethyl 2-bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetate
-
- インチ: 1S/C10H9BrClF2NO2/c1-2-17-7(16)3-5-8(10(13)14)6(12)4-15-9(5)11/h4,10H,2-3H2,1H3
- InChIKey: PBNZIMKGICGVAN-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C(F)F)C(=CN=1)Cl)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 271
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 39.2
Ethyl 2-bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029061922-1g |
Ethyl 2-bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetate |
1805398-10-0 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Ethyl 2-bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetate 関連文献
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
3. Book reviews
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
Ethyl 2-bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetateに関する追加情報
Ethyl 2-bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetate (CAS No. 1805398-10-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetate (CAS No. 1805398-10-0) is a highly versatile and significant intermediate in the field of pharmaceutical synthesis. This compound, characterized by its bromo, chloro, and difluoromethyl substituents on a pyridine core, has garnered considerable attention due to its utility in the development of novel bioactive molecules. The strategic placement of these functional groups makes it an invaluable building block for chemists and pharmacologists aiming to design molecules with enhanced pharmacological properties.
The pyridine scaffold is a cornerstone in medicinal chemistry, frequently employed in the synthesis of drugs targeting various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The presence of both bromo and chloro atoms in Ethyl 2-bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetate provides multiple sites for further functionalization, enabling the construction of complex molecular architectures. This flexibility is particularly advantageous when designing molecules that require precise stereochemical control or specific interactions with biological targets.
One of the most compelling aspects of Ethyl 2-bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, most notably cancer. The difluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it a preferred moiety in kinase inhibitor design. Recent studies have demonstrated that compounds incorporating this group exhibit improved pharmacokinetic profiles compared to their non-difluoromethylated counterparts.
In addition to its applications in kinase inhibition, Ethyl 2-bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetate has been utilized in the development of antiviral agents. The bromo and chloro substituents facilitate further derivatization into molecules that can interact with viral proteases or polymerases. For instance, researchers have leveraged this compound to synthesize inhibitors targeting the replication machinery of RNA viruses. These inhibitors have shown promise in preclinical studies, highlighting the potential of Ethyl 2-bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetate as a starting point for antiviral drug discovery.
The compound's versatility also extends to the field of immunotherapy. Pyridine-based molecules have been explored as immunomodulators due to their ability to modulate immune cell function. Ethyl 2-bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetate can be further functionalized to produce molecules that either activate or suppress immune responses. This has implications for the development of vaccines and immunotherapeutic agents targeting autoimmune diseases or cancer immunotherapy.
Recent advances in synthetic methodologies have further enhanced the utility of Ethyl 2-bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetate. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the efficient introduction of aryl or heteroaryl groups at various positions on the pyridine ring. These reactions have broadened the scope of possible derivatives and allowed for the rapid assembly of complex molecular structures.
The incorporation of computational chemistry techniques has also played a significant role in optimizing synthetic routes involving Ethyl 2-bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetate. Molecular modeling and density functional theory (DFT) calculations have been employed to predict reaction outcomes and identify optimal reaction conditions. These computational tools have not only accelerated the discovery process but also provided insights into the mechanistic aspects of various transformations.
In conclusion, Ethyl 2-bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetate represents a critical intermediate in modern pharmaceutical synthesis. Its unique structural features and functional groups make it an indispensable tool for medicinal chemists seeking to develop novel bioactive molecules. The compound's applications span across multiple therapeutic areas, including oncology, infectious diseases, and immunotherapy, underscoring its importance in drug discovery efforts worldwide.
1805398-10-0 (Ethyl 2-bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetate) 関連製品
- 1805591-56-3(Ethyl 3-amino-4-(trifluoromethyl)picolinate)
- 683774-32-5(6-((Trimethylsilyl)ethynyl)quinoline)
- 1865981-28-7(3-(Aminomethyl)-4-methylheptanoic acid)
- 57931-93-8((5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone)
- 21262-99-7(1,3-benzothiazole-5-sulfonamide)
- 1806015-46-2(Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate)
- 858234-31-8(potassium salt;3-pyrrolidin-1-ylpropanoic acid)
- 1805160-89-7(6-(Aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-methanol)
- 900002-89-3(1-(2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)
- 2229689-46-5(tert-butyl N-4-hydroxy-2-(3-oxobut-1-en-1-yl)phenylcarbamate)




